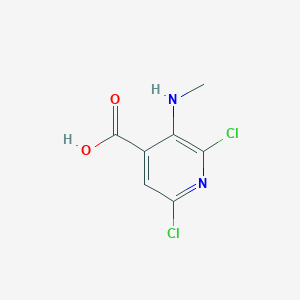
7-Bromo-6-chloroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.
Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.
The overall yield of this synthetic route is approximately 38-45% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
7-Bromo-6-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
4,6,7-Substituted Quinazoline Derivatives: These compounds have various substituents at the 4, 6, and 7 positions and exhibit diverse biological activities.
Uniqueness
7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Properties
Molecular Formula |
C8H5BrClN3 |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
7-bromo-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13) |
InChI Key |
HMGSJSQTSOHAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


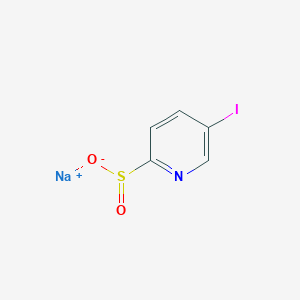
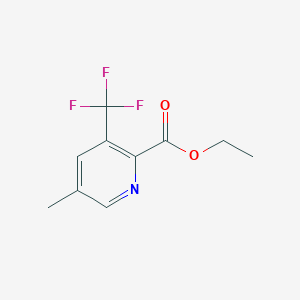
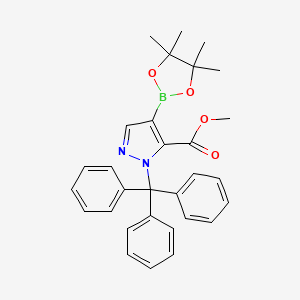
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
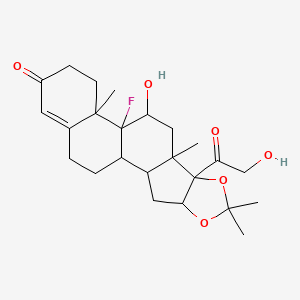
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
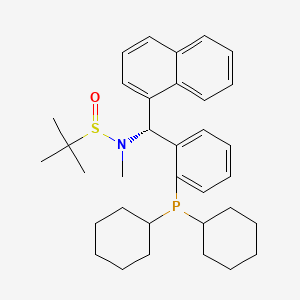
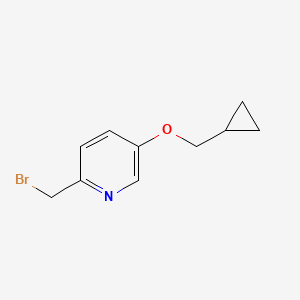

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
